molecular formula C12H23N3O3S2 B7097416 N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine

N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine

Cat. No.: B7097416
M. Wt: 321.5 g/mol
InChI Key: ZEWNGJCOQFGYKU-UHFFFAOYSA-N
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Description

N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S2/c1-5-7-15(8-6-2)20(16,17)14(3)9-11-10-19-13-12(11)18-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNGJCOQFGYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)N(C)CC1=CSN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through the reaction of the thiazole derivative with methylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Propylamine Chain: The final step involves the alkylation of the thiazole derivative with propylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the propylamine chain can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the methoxy and methylsulfamoyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-ethylpropan-1-amine
  • N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-butylpropan-1-amine
  • N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-isopropylpropan-1-amine

Uniqueness

N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamine chain, in particular, may enhance its solubility and bioavailability compared to similar compounds with different alkyl chains.

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